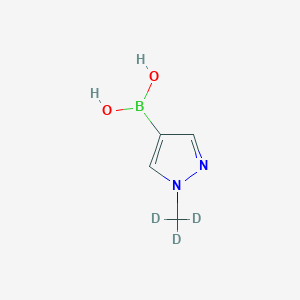
1-Methyl-4-pyrazoleboronic Acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1-Methyl-4-pyrazoleboronic Acid-d3 can be synthesized through various methods. One common synthetic route involves the reaction of 4-pyrazoleboronic acid pinacol ester with iodomethane in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at ambient temperature . The reaction mixture is then quenched with a saturated ammonium chloride solution and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and distilled under reduced pressure to obtain the desired product .
Industrial Production Methods
化学反応の分析
Types of Reactions
1-Methyl-4-pyrazoleboronic Acid-d3 undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This compound is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst.
Transesterification Reactions: It can also participate in transesterification reactions, where an ester is transformed into another ester through the exchange of the alkoxy group.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Typical reagents include a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a base (e.g., potassium carbonate), and an organohalide (e.g., aryl bromide).
Transesterification: Common reagents include an alcohol and an acid or base catalyst.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Transesterification: The major products are new esters, which can be used in various chemical and industrial applications.
科学的研究の応用
1-Methyl-4-pyrazoleboronic Acid-d3 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-Methyl-4-pyrazoleboronic Acid-d3 involves its ability to participate in various chemical reactions, particularly those involving boron. The boronic acid group in the compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable reagent in organic synthesis . The deuterium labeling also allows for the study of reaction mechanisms and pathways through isotopic tracing .
類似化合物との比較
1-Methyl-4-pyrazoleboronic Acid-d3 can be compared with other similar compounds, such as:
1-Methyl-4-pyrazoleboronic Acid: The non-deuterated version of the compound, which has similar chemical properties but lacks the isotopic labeling.
4-Pyrazoleboronic Acid Pinacol Ester: A related compound used in similar types of reactions, particularly in Suzuki-Miyaura cross-coupling.
1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester: Another similar compound used in organic synthesis, particularly in the formation of carbon-carbon bonds.
The uniqueness of this compound lies in its deuterium labeling, which allows for the study of reaction mechanisms and pathways through isotopic tracing, providing valuable insights into the behavior of boron-containing compounds in various chemical and biological processes .
特性
分子式 |
C4H7BN2O2 |
|---|---|
分子量 |
128.94 g/mol |
IUPAC名 |
[1-(trideuteriomethyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3/i1D3 |
InChIキー |
RYGOBSYXIIUFOR-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C=C(C=N1)B(O)O |
正規SMILES |
B(C1=CN(N=C1)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















